Cas no 2201360-35-0 (N-({[2-(2,4-dimethylphenyl)-2-methylpropyl]carbamoyl}methyl)-N-methylprop-2-enamide)
N-({[2-(2,4-dimethylphenyl)-2-methylpropyl]carbamoyl}methyl)-N-methylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-[[2-(2,4-Dimethylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methyl-2-propenamide
- EN300-26575237
- Z2713769028
- N-({[2-(2,4-dimethylphenyl)-2-methylpropyl]carbamoyl}methyl)-N-methylprop-2-enamide
- 2201360-35-0
- N-[2-[[2-(2,4-Dimethylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide
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- Inchi: 1S/C18H26N2O2/c1-7-17(22)20(6)11-16(21)19-12-18(4,5)15-9-8-13(2)10-14(15)3/h7-10H,1,11-12H2,2-6H3,(H,19,21)
- InChI Key: FHFJNDFRJNQYKZ-UHFFFAOYSA-N
- SMILES: O=C(CN(C(C=C)=O)C)NCC(C)(C)C1C=CC(C)=CC=1C
Computed Properties
- Exact Mass: 302.199428076g/mol
- Monoisotopic Mass: 302.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- Density: 1.031±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 522.9±50.0 °C(Predicted)
- pka: 14.87±0.46(Predicted)
N-({[2-(2,4-dimethylphenyl)-2-methylpropyl]carbamoyl}methyl)-N-methylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26575237-0.05g |
N-({[2-(2,4-dimethylphenyl)-2-methylpropyl]carbamoyl}methyl)-N-methylprop-2-enamide |
2201360-35-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-({[2-(2,4-dimethylphenyl)-2-methylpropyl]carbamoyl}methyl)-N-methylprop-2-enamide Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N-({[2-(2,4-dimethylphenyl)-2-methylpropyl]carbamoyl}methyl)-N-methylprop-2-enamide
Research Briefing on N-({[2-(2,4-dimethylphenyl)-2-methylpropyl]carbamoyl}methyl)-N-methylprop-2-enamide (CAS: 2201360-35-0)
Recent studies on the compound N-({[2-(2,4-dimethylphenyl)-2-methylpropyl]carbamoyl}methyl)-N-methylprop-2-enamide (CAS: 2201360-35-0) have unveiled promising developments in the field of chemical biology and medicinal chemistry. This structurally unique molecule, characterized by its carbamoyl-methyl and prop-2-enamide functional groups, has emerged as a potential candidate for therapeutic applications due to its selective binding properties and modulatory effects on specific biological targets. The compound's molecular architecture suggests possible interactions with enzymes or receptors involved in inflammatory pathways, making it a subject of intense pharmacological investigation.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways and structure-activity relationships (SAR) of this compound class. Researchers optimized the synthetic route to achieve a 78% yield of the target molecule while maintaining high purity (>98%). The study identified that the 2,4-dimethylphenyl moiety plays a crucial role in target binding affinity, while the prop-2-enamide group contributes to metabolic stability. These findings provide valuable insights for further structural modifications to enhance pharmacokinetic properties.
In vitro screening conducted by pharmaceutical research teams has demonstrated that 2201360-35-0 exhibits significant inhibitory activity against specific protein kinases involved in cell proliferation pathways. Preliminary data from cell-based assays showed IC50 values in the low micromolar range (2.4-5.7 μM) against several cancer cell lines, with particular potency against breast cancer models (MCF-7 IC50 = 2.4 μM). The compound's selectivity profile, as measured by kinase panel screening, suggests it may have fewer off-target effects compared to existing therapeutics in its class.
Recent pharmacokinetic studies in rodent models have provided encouraging data regarding the compound's absorption and distribution characteristics. The molecule demonstrated good oral bioavailability (F = 62%) and favorable tissue penetration, particularly in tumor tissues where concentrations reached 3-5 times plasma levels. These properties, combined with a half-life of approximately 8 hours in murine models, position 2201360-35-0 as a promising candidate for further preclinical development.
Ongoing research is focusing on elucidating the precise molecular mechanism of action for this compound. Proteomic analysis suggests it may function through a novel allosteric modulation mechanism rather than direct ATP-competitive inhibition, which could explain its unique selectivity profile. This finding has significant implications for overcoming resistance mechanisms observed with current kinase inhibitors in clinical use.
The safety profile of 2201360-35-0 is currently under investigation in extended toxicology studies. Initial 28-day repeat dose studies in rats showed no significant organ toxicity at therapeutic doses, with a no-observed-adverse-effect-level (NOAEL) established at 50 mg/kg/day. These results support the potential for further development of this compound as a clinical candidate.
Future research directions include optimization of formulation strategies to enhance solubility and stability, as well as investigation of potential combination therapies with existing anticancer agents. The unique chemical structure and promising biological activity of N-({[2-(2,4-dimethylphenyl)-2-methylpropyl]carbamoyl}methyl)-N-methylprop-2-enamide position it as an important molecule for continued study in chemical biology and drug discovery pipelines.
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